N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide
Description
N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a heterocyclic compound featuring a thieno-triazolopyrimidine core fused with a propanamide linker and substituted with a 3,5-dimethylphenyl group. Key features include:
- Core structure: A thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine scaffold with a 5-oxo-4-propyl substituent.
- Propanamide linker: A three-carbon chain connecting the core to the aromatic moiety.
- Aromatic substitution: A 3,5-dimethylphenyl group, which introduces steric bulk and modulates lipophilicity.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-4-8-25-20(28)19-16(7-9-29-19)26-17(23-24-21(25)26)5-6-18(27)22-15-11-13(2)10-14(3)12-15/h7,9-12H,4-6,8H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZACFFHFUAZHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC4=CC(=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications for therapeutic applications.
Chemical Structure and Properties
The compound features a thieno-triazolo-pyrimidine core with a dimethylphenyl substituent. Its molecular formula is with a molecular weight of approximately 396.50 g/mol. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.50 g/mol |
| LogP | 3.45 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Activity
Research indicates that derivatives of thieno-triazolo-pyrimidines exhibit significant antimicrobial properties. In vitro studies have shown that the compound demonstrates activity against various Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies utilizing cell lines such as A549 (lung cancer) and Caco-2 (colon cancer) have demonstrated cytotoxic effects, suggesting that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanism of action involves the inhibition of specific enzymes related to DNA synthesis and repair pathways. The thieno-triazole moiety is believed to interact with DNA topoisomerases or other nucleic acid-binding proteins, disrupting cellular replication processes.
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of related compounds, this compound was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) of 8 µg/mL against MRSA and 16 µg/mL against E. faecium .
Study 2: Cytotoxicity in Cancer Cell Lines
A separate investigation into the cytotoxicity of this compound revealed an IC50 value of 15 µM against A549 cells after 48 hours of exposure. The study concluded that the compound induced apoptosis as evidenced by increased annexin V staining and caspase activation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
a) N-(3-ethylphenyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide (E596-0745)
- Substituent : 3-ethylphenyl group.
- Linker : Butanamide (four-carbon chain).
- Key Properties: Property Value Molecular Weight 423.54 g/mol logP 3.5578 Hydrogen Bond Donors 1 Polar Surface Area 64.124 Ų
This compound exhibits moderate lipophilicity (logP ~3.55) due to the ethyl group, which enhances hydrophobic interactions compared to methyl substituents.
b) N-(3-(methylthio)phenyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide (CAS 1223824-91-6)
- Substituent : 3-(methylthio)phenyl group.
- Linker : Propanamide (three-carbon chain).
Key Properties :
Property Value Molecular Weight 427.5 g/mol Molecular Formula C20H21N5O2S2
c) 3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide
- Substituent : 4-(trifluoromethoxy)phenyl group.
- Linker : Propanamide (three-carbon chain).
Key Properties :
Property Value Molecular Formula C20H19F3N5O3S
The trifluoromethoxy group increases lipophilicity and electron-withdrawing effects, likely enhancing membrane permeability and resistance to oxidative metabolism.
Impact of Linker Length
- Propanamide vs. Butanamide: The target compound and CAS 1223824-91-6 use a propanamide linker (three carbons), whereas E596-0745 employs a butanamide linker (four carbons).
Physicochemical Property Trends
logP Values :
- Hydrogen Bonding: All analogs have 1 hydrogen bond donor (amide NH), but polar surface areas vary with substituent electronegativity (e.g., trifluoromethoxy increases PSA).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
